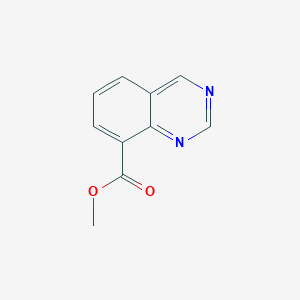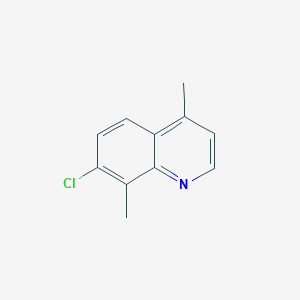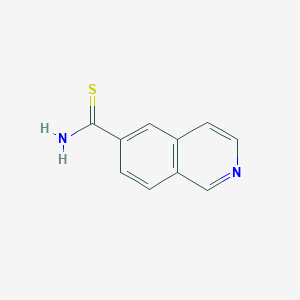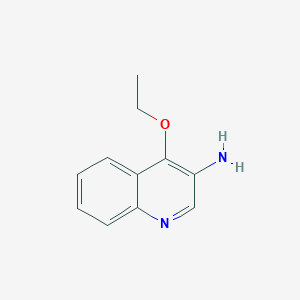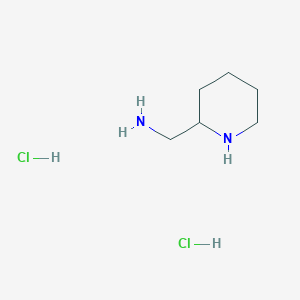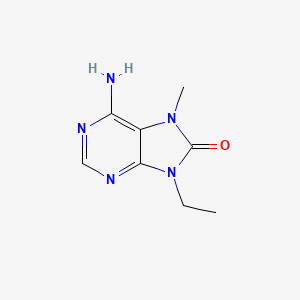
6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one is a purine derivative. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. They play a crucial role in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one typically involves multi-step organic reactions. One common method is the alkylation of a purine precursor with ethyl and methyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution may introduce new functional groups such as halides or alkyl chains.
Applications De Recherche Scientifique
6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in nucleotide analogs and potential effects on DNA and RNA synthesis.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one involves its interaction with specific molecular targets. In biological systems, it may mimic natural nucleotides, interfering with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base that pairs with cytosine in DNA.
Caffeine: A stimulant that is also a purine derivative.
Uniqueness
6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one is unique due to its specific ethyl and methyl substitutions, which may confer distinct chemical and biological properties compared to other purine derivatives.
Propriétés
Numéro CAS |
88420-71-7 |
|---|---|
Formule moléculaire |
C8H11N5O |
Poids moléculaire |
193.21 g/mol |
Nom IUPAC |
6-amino-9-ethyl-7-methylpurin-8-one |
InChI |
InChI=1S/C8H11N5O/c1-3-13-7-5(12(2)8(13)14)6(9)10-4-11-7/h4H,3H2,1-2H3,(H2,9,10,11) |
Clé InChI |
JSHZXIRLXJYRDA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=NC=NC(=C2N(C1=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


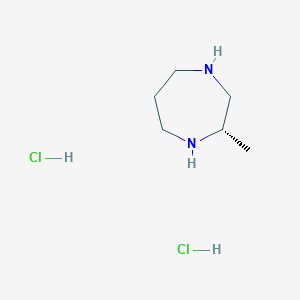

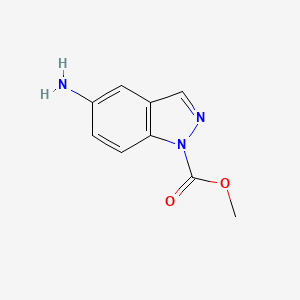

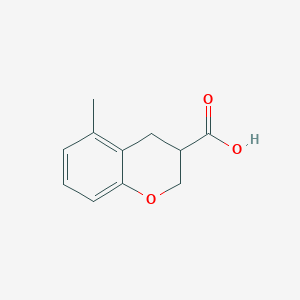

![(2R,3S)-3-amino-6,9-dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11905010.png)

